Physicochemical properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
Physicochemical properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
An In-depth Technical Guide to the Physicochemical Properties of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate
Abstract
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a unique small molecule featuring a strained azetidine ring, a tertiary amine, and a sodium carboxylate. While specific experimental data for this compound is not extensively documented in public literature, its structural motifs are common in medicinal chemistry, suggesting its potential relevance in drug discovery programs. This guide provides a comprehensive framework for understanding and characterizing its physicochemical properties. By dissecting the molecule into its core functional groups—the azetidine, the dimethylamino moiety, and the sodium acetate—we can predict its behavior and outline a robust experimental plan for its full characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the physicochemical profiling of novel chemical entities.
Introduction and Molecular Overview
The physicochemical properties of a drug candidate are paramount, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation and manufacturing feasibility. Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate (CAS Number: 2044902-70-5) presents an interesting case study.[1] The molecule's structure combines a highly polar sodium carboxylate group with a basic dimethylamino group and a compact, saturated azetidine heterocycle.
The four-membered azetidine ring is a "saturated form of nitrogen containing cyclobutane" and has gained significant attention in medicinal chemistry.[2] Its inclusion can impart unique conformational constraints and metabolic stability compared to more common ring systems.[3] The presence of both a salt and a basic nitrogen atom suggests complex acid-base chemistry and solubility behavior that is highly dependent on pH.
This guide will proceed by first establishing the chemical identity of the compound. We will then offer expert predictions on its key physicochemical properties, grounded in the behavior of analogous structures. Finally, we will provide detailed, field-proven experimental protocols for the definitive characterization of this molecule, empowering researchers to generate the critical data needed for drug development progression.
Chemical Structure
Caption: 2D structure of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate.
Predicted Physicochemical Profile & Rationale
In the absence of direct empirical data, a predictive analysis based on first principles and analogous structures provides a strong starting point.
| Property | Predicted Value / Behavior | Rationale & Justification |
| Molecular Formula | C₇H₁₃N₂NaO₂ | Derived from chemical structure. |
| Molecular Weight | 180.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for sodium salts of organic acids.[4] |
| Solubility | High in aqueous media (water, buffers); Low in nonpolar organic solvents (e.g., hexanes, toluene). | The ionic sodium carboxylate group (-COONa) is expected to dominate the solubility profile, making the compound highly water-soluble.[5][6] Solubility in polar aprotic solvents like DMSO or DMF is likely moderate. |
| pKa | pKa₁ ≈ 3.5-4.5 (Carboxylic Acid)pKa₂ ≈ 9.0-10.0 (Dimethylamino)pKa₃ ≈ 10.5-11.5 (Azetidine N) | The carboxylate is the conjugate base of a carboxylic acid. The dimethylamino group is a typical tertiary amine. The azetidine nitrogen is also basic, with a pKa generally higher than acyclic amines due to ring strain effects.[7] |
| LogP / LogD | LogP: Likely < 0 (for the free acid/base form)LogD₇.₄: Highly negative (e.g., < -2) | The presence of multiple polar, ionizable groups suggests low lipophilicity. At physiological pH (7.4), the carboxylate will be ionized and the amines will be protonated, resulting in a zwitterionic or cationic species with very low partitioning into octanol. |
| Hygroscopicity | Likely hygroscopic | Anhydrous sodium salts, particularly of small organic molecules, have a tendency to absorb moisture from the air.[4][8] |
| Chemical Stability | Stable under standard conditions. Potential for degradation at pH extremes. | The azetidine ring, while strained, is generally stable.[3] However, strong acidic or basic conditions could potentially promote ring-opening or other degradation pathways. The compound is expected to be stable at neutral pH.[8] |
Experimental Characterization Protocols
To move from prediction to definitive data, a systematic experimental evaluation is required. The following section details the necessary protocols.
Synthesis and Structural Confirmation
A plausible synthetic route involves the N-alkylation of 3-(dimethylamino)azetidine with a suitable 2-carbon electrophile bearing a carboxylate or its precursor.
Workflow for Synthesis and Confirmation:
Caption: Experimental workflow for synthesis and structural confirmation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the covalent structure and assess purity.
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Methodology:
-
Dissolve 5-10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is appropriate given the expected high water solubility.[9]
-
Add a small crystal of a reference standard, such as DSS or TSP, for chemical shift referencing (δ = 0.0 ppm).[9]
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Features: Signals corresponding to the two non-equivalent CH₂ groups and the CH group of the azetidine ring, two singlets for the N-CH₃ groups, and a singlet for the acetate CH₂.
-
Expected ¹³C NMR Features: Resonances for the carboxyl carbon, and distinct signals for each of the carbon atoms in the azetidine ring and the N-methyl groups.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective: To determine the molecular weight and purity.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of the compound in water. Dilute to ~10 µg/mL in a suitable mobile phase, such as 50:50 water:acetonitrile with 0.1% formic acid.
-
Inject onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes.
-
-
Expected Results: In positive ion mode, expect to see the protonated molecule [M-Na+2H]⁺ and potentially the sodium adduct [M-Na+H+Na]⁺. In negative ion mode, the deprotonated free acid [M-Na]⁻ should be observed. This technique provides an accurate mass measurement confirming the elemental composition.[10][11]
Determination of Core Physicochemical Properties
Workflow for Physicochemical Profiling:
Caption: Workflow for core physicochemical property determination.
Protocol 3: Aqueous Solubility (Shake-Flask Method)
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Objective: To determine the equilibrium solubility in an aqueous buffer.
-
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of the solid compound to a known volume of the buffer in a glass vial.
-
Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the excess solid.
-
Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
-
Trustworthiness: This method is considered the gold standard for solubility determination. The 24-hour incubation ensures equilibrium, and HPLC analysis provides accurate quantification.
Protocol 4: pKa Determination (Potentiometric Titration)
-
Objective: To experimentally determine the acid-base dissociation constants.
-
Methodology:
-
Accurately weigh and dissolve a known amount of the compound in deionized water.
-
Begin titrating the solution with a standardized solution of HCl (e.g., 0.1 M).
-
Record the pH of the solution using a calibrated pH meter after each incremental addition of the titrant.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.
-
-
Expertise: This technique directly measures the change in pH upon protonation/deprotonation, providing a reliable measure of the pKa values for the multiple ionizable centers in the molecule.
Protocol 5: Lipophilicity (LogD by Shake-Flask)
-
Objective: To measure the pH-dependent lipophilicity.
-
Methodology:
-
Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (n-octanol), mutually saturated by pre-mixing and separating.
-
Dissolve a known concentration of the compound in the buffered aqueous phase.
-
Mix a known volume of this aqueous solution with an equal volume of n-octanol in a vial.
-
Shake vigorously for several hours to allow for partitioning equilibrium.
-
Centrifuge to ensure complete phase separation.
-
Measure the concentration of the compound in the aqueous phase using HPLC-UV.
-
Calculate the concentration in the octanol phase by mass balance.
-
Calculate LogD as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
-
-
Causality: LogD at pH 7.4 is a critical parameter for predicting in vivo behavior. Because this molecule has multiple ionizable groups, its partitioning behavior is intrinsically linked to the pH of the aqueous environment, a relationship this experiment directly quantifies.
Conclusion
Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate is a molecule with a predicted profile of high aqueous solubility and complex acid-base chemistry. Its physicochemical properties are dominated by the interplay between its ionic carboxylate and basic nitrogen centers. While direct experimental data is sparse, the application of the standardized, robust protocols outlined in this guide will enable researchers to generate a comprehensive and reliable physicochemical dataset. This data is foundational for any further investigation into the molecule's potential applications, particularly in the context of pharmaceutical development, where such properties dictate the path from discovery to clinical utility.
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